5-Azido-5,6,7,8-tetrahydroquinoxaline
Overview
Description
5-Azido-5,6,7,8-tetrahydroquinoxaline is a chemical compound with the molecular formula C8H9N5 It is a derivative of tetrahydroquinoxaline, where an azido group (-N3) is attached to the fifth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azido-5,6,7,8-tetrahydroquinoxaline typically involves the azidation of 5,6,7,8-tetrahydroquinoxaline. One common method is the reaction of 5,6,7,8-tetrahydroquinoxaline with sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the azido group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, safety measures must be taken due to the potentially hazardous nature of azides.
Chemical Reactions Analysis
Types of Reactions
5-Azido-5,6,7,8-tetrahydroquinoxaline can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.
Substitution: Various nucleophiles (amines, thiols), suitable solvents (e.g., DMF, DMSO).
Cycloaddition: Alkynes, copper(I) catalysts for the Huisgen cycloaddition.
Major Products Formed
Reduction: 5-Amino-5,6,7,8-tetrahydroquinoxaline.
Substitution: Various substituted tetrahydroquinoxalines depending on the nucleophile used.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
5-Azido-5,6,7,8-tetrahydroquinoxaline has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of various heterocyclic compounds.
Medicinal Chemistry: The compound’s derivatives are explored for their potential pharmacological activities, including antimicrobial and anticancer properties.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.
Bioconjugation: The azido group allows for bioorthogonal reactions, making it useful in labeling and tracking biomolecules in biological studies.
Mechanism of Action
The mechanism of action of 5-Azido-5,6,7,8-tetrahydroquinoxaline depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their effects. The azido group can also participate in bioorthogonal reactions, allowing for the selective modification of biomolecules without interfering with native biological processes.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroquinoxaline: The parent compound without the azido group.
5-Amino-5,6,7,8-tetrahydroquinoxaline: The reduced form of 5-Azido-5,6,7,8-tetrahydroquinoxaline.
5-Bromo-5,6,7,8-tetrahydroquinoxaline: A halogenated derivative.
Uniqueness
This compound is unique due to the presence of the azido group, which imparts distinct reactivity and allows for specific chemical transformations that are not possible with its non-azido counterparts. This makes it a valuable intermediate in organic synthesis and a useful tool in bioconjugation and medicinal chemistry.
Properties
IUPAC Name |
5-azido-5,6,7,8-tetrahydroquinoxaline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c9-13-12-7-3-1-2-6-8(7)11-5-4-10-6/h4-5,7H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVFWCMAKIFGKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=NC=CN=C2C1)N=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701286414 | |
Record name | 5-Azido-5,6,7,8-tetrahydroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701286414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
528852-08-6 | |
Record name | 5-Azido-5,6,7,8-tetrahydroquinoxaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=528852-08-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Azido-5,6,7,8-tetrahydroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701286414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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